Maprounic acid
Description
Maprounic acid is a pentacyclic triterpenoid originally isolated from the root bark of Maprounea africana, a plant native to tropical Africa. Initially characterized as a distinct ursane-type triterpene, its structure was later revised via X-ray crystallography to be identical to aleuritolic acid (3β-hydroxyurs-12-en-29-oic acid) . The compound has a molecular formula of C₃₀H₄₈O₃ and a molecular weight of 456.36 g/mol .
This compound exhibits notable bioactivities, including inhibition of HIV-1 reverse transcriptase (RT) and cytotoxicity against P-388 murine leukemia cells in vitro . It is primarily harvested from wild plants in Africa for local medicinal use, though commercial production remains undocumented .
Properties
CAS No. |
26549-17-7 |
|---|---|
Molecular Formula |
C30H48O3 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(4aS,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-hydroxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-25(2)16-17-30(24(32)33)15-10-21-28(6)12-8-19-26(3,4)23(31)11-14-27(19,5)20(28)9-13-29(21,7)22(30)18-25/h10,19-20,22-23,31H,8-9,11-18H2,1-7H3,(H,32,33)/t19-,20+,22-,23-,27-,28+,29+,30+/m0/s1 |
InChI Key |
BHHPRAFMEFGOLZ-QVUWEPBXSA-N |
SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C(=O)O)C |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC[C@@]4(C3=CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O |
Canonical SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C(=O)O)C |
Synonyms |
3-hydroxyurs-12-en-29-oic acid maprounic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Backbone Variations : this compound (ursane) differs from medicagenic acid (oleanane) in ring configuration .
- Functional Groups : Maslinic acid has an additional hydroxyl group at C2, enhancing hydrophilicity and antioxidant capacity compared to this compound .
- Carboxyl Position : Micromeric and pomolic acids feature carboxyl groups at C28 instead of C29, altering solubility and receptor binding .
Functional and Bioactivity Comparisons
Anti-HIV Activity
Anticancer Activity
Q & A
Q. How can researchers enhance reproducibility in this compound studies?
- Methodological Answer :
- Open data : Deposit raw chromatograms, NMR spectra, and crystallographic data in FAIR-aligned repositories (e.g., ChemRxiv, Figshare).
- Detailed SOPs : Document extraction/purification protocols, including solvent gradients and column specifications (e.g., C18, 5 µm particle size) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
